![molecular formula C13H14ClNO2 B2868448 1-(7-Chloro-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one CAS No. 2308317-68-0](/img/structure/B2868448.png)
1-(7-Chloro-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
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Description
“1-(7-Chloro-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C13H14ClNO2. It is also known as DIMN, an androgen receptor (AR) antagonist . It has been found to effectively suppress the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 251.71. Other physical and chemical properties specific to this compound were not found in the search results.Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(7-chloro-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-13(16)15-5-4-9-7-12(17-2)11(14)6-10(9)8-15/h3,6-7H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRMSSVSJGBKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one |
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